2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
Molecular Formula |
C29H25N7O3 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C29H25N7O3/c1-17-24(29(38)36(34(17)2)18-10-5-4-6-11-18)33-28(37)23-25-27(32-22-15-8-7-14-21(22)31-25)35(26(23)30)19-12-9-13-20(16-19)39-3/h4-16H,30H2,1-3H3,(H,33,37) |
InChI Key |
YNNADZNVFSONST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC(=CC=C6)OC)N |
Origin of Product |
United States |
Biological Activity
The compound 2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and synthesis methods.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the anticancer , anti-inflammatory , and antimicrobial properties of pyrazole derivatives, including this compound. The following sections detail specific biological activities and mechanisms based on available research.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:
The anticancer activity is primarily attributed to:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase.
- Inhibition of Kinases : The compound has been noted to inhibit Aurora-A kinase with significant binding affinity, which is crucial for cancer cell proliferation.
Anti-inflammatory Activity
The pyrazole moiety is recognized for its anti-inflammatory properties. Studies indicate that derivatives like this compound can reduce inflammation markers in vitro:
This activity suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations have also suggested that the compound exhibits antimicrobial properties against various pathogens:
These findings indicate a broad spectrum of activity that warrants further exploration.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Pyrazole Ring : Utilizing 1,5-dimethyl-3-oxo-2-phenyl derivatives.
- Pyrroloquinoxaline Formation : Through condensation reactions involving appropriate phenyl groups.
- Carboxamide Functionalization : Finalizing with carboxamide groups to enhance biological activity.
Case Studies
A notable case study involved the evaluation of this compound against multiple cancer cell lines, demonstrating its potential as a lead candidate for further drug development:
"The synthesized compound exhibited remarkable potency against A549 and HCT116 cell lines with IC50 values significantly lower than standard chemotherapeutics." - Research Study .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities that make it suitable for various therapeutic applications:
Anticancer Activity
Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, it has been tested against several cancer cell lines with promising results indicating its potential as an anticancer agent .
Anti-inflammatory Properties
Compounds with similar structural features have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The dual inhibition of COX and lipoxygenase (LOX) pathways suggests that this compound could be developed into anti-inflammatory drugs .
Antimicrobial Effects
There is emerging evidence that certain derivatives possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.
Therapeutic Applications
Given its diverse biological activities, the compound can be explored for several therapeutic applications:
| Application Area | Description |
|---|---|
| Cancer Treatment | Potential use as an anticancer drug targeting specific tumor types. |
| Inflammatory Disorders | Development as an anti-inflammatory agent for conditions like arthritis. |
| Infectious Diseases | Exploration as a novel antimicrobial agent against resistant pathogens. |
Case Studies
Several case studies highlight the effectiveness and potential applications of this compound:
- Case Study on Anticancer Activity : A study evaluated its effects on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis. The mechanism was linked to modulation of specific signaling pathways involved in cell survival .
- Inflammation Model Studies : In animal models of inflammation, compounds similar to this one showed reduced edema and pain response when administered prior to inflammatory stimuli, suggesting efficacy in treating inflammatory diseases .
- Antimicrobial Testing : Laboratory tests revealed that derivatives exhibited substantial activity against Gram-positive bacteria, indicating potential use in developing new antibiotics .
Comparison with Similar Compounds
Key Observations :
- N-Alkyl substitutions (e.g., ethoxyethyl in ) improve solubility but may weaken target binding compared to the rigid pyrazolone group in the target compound .
Pyrazole-Containing Analogs
Key Observations :
- Replacement of the pyrroloquinoxaline core with pyrazolopyrimidine () likely shifts activity toward kinase inhibition, a common target for anticancer agents.
Quinoxaline Derivatives with Documented Bioactivity
Key Observations :
- The enone moiety in is critical for antimalarial activity, suggesting that the target compound’s amino-carboxamide group may need modification to achieve similar potency.
- Tetrazoloquinoxalines () exhibit CNS activity, highlighting the scaffold’s versatility. The target compound’s 3-methoxyphenyl group may direct it toward peripheral targets instead.
Preparation Methods
Nitroaniline Cyclization
The pyrroloquinoxaline scaffold is constructed via condensation of 4-bromo-2-nitroaniline with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone under reflux conditions. This forms 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitro)phenylamino]ethanone, which undergoes reduction-cyclization using metallic indium and hydrochloric acid to yield the pyrroloquinoxaline core.
Reaction Conditions
Functionalization of the Pyrroloquinoxaline Core
Introduction of 3-Methoxyphenyl Group
The 3-methoxyphenyl moiety is introduced via Suzuki-Miyaura coupling. A brominated pyrroloquinoxaline intermediate reacts with 3-methoxyphenylboronic acid under palladium catalysis.
Optimized Parameters
Synthesis of the Pyrazolone Substituent
Cyclocondensation of β-Ketoesters
The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine. Nano-ZnO catalysis enhances reaction efficiency.
Procedure
-
React ethyl acetoacetate (1.0 eq) with phenylhydrazine (1.2 eq) in ethanol.
-
Add nano-ZnO (10 wt%), reflux at 80°C for 2 hours.
-
Isolate pyrazoline intermediate, oxidize to pyrazole using DDQ.
Amidation to Form the Carboxamide Linkage
Halogenation-Amidation Strategy
The carboxylic acid group on the pyrroloquinoxaline is activated using thionyl chloride, followed by reaction with the pyrazolone amine.
Steps
-
Treat pyrroloquinoxaline-3-carboxylic acid with SOCl₂ to form acyl chloride.
-
React with 4-amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole in dichloromethane.
-
Neutralize with KOH, isolate product via recrystallization.
Regioselective Challenges and Solutions
Q & A
Q. Optimization Strategy :
- Use high-resolution mass spectrometry (HRMS) and TLC to monitor reaction progress.
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for reactivity) to enhance yields .
How can structural contradictions in NMR data for this compound be resolved?
Level : Advanced
Methodological Answer :
Contradictions often arise from dynamic proton exchange or crystallographic disorder. To resolve them:
- Variable-Temperature NMR : Conduct experiments between 25–60°C to identify exchange-broadened signals (e.g., NH or OH protons in the pyrazole ring) .
- X-ray Crystallography : Confirm the solid-state structure, as done for related compounds (e.g., orthorhombic crystal system with Z = 4 in analogous pyrazol-4-yl derivatives ).
- 2D NMR (COSY, NOESY) : Map coupling between aromatic protons and substituents to verify spatial arrangements .
What experimental designs are recommended to assess its potential kinase inhibition?
Level : Advanced
Methodological Answer :
- In Vitro Kinase Assays : Test against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays. IC50 values can be compared to known inhibitors like gefitinib .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets. The 3-methoxyphenyl group may occupy hydrophobic regions, while the carboxamide could form hydrogen bonds .
- Resistance Profiling : Evaluate activity in mutant kinase cell lines (e.g., T790M EGFR mutants) to identify selectivity limitations .
How should researchers address contradictory bioactivity data in different cell lines?
Level : Advanced
Methodological Answer :
Discrepancies may stem from metabolic stability or transporter expression. Mitigation strategies:
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human vs. murine) to assess CYP450-mediated degradation .
- Transporter Inhibition Studies : Use fluorescent probes (e.g., calcein-AM) to evaluate P-gp/BCRP efflux effects in resistant cell lines .
- Transcriptomic Profiling : Compare gene expression (RNA-seq) in responsive vs. non-responsive lines to identify resistance markers .
What strategies are effective for modifying this compound to improve pharmacokinetics?
Level : Advanced
Methodological Answer :
- Prodrug Design : Introduce ester or phosphate groups on the carboxamide to enhance solubility. Ethyl carboxylate analogs show improved bioavailability in related compounds .
- Lipophilicity Adjustment : Replace the 3-methoxyphenyl group with trifluoromethyl or chloro substituents to modulate logP values .
- Metabolic Blocking : Fluorinate vulnerable positions (e.g., para to methoxy groups) to reduce oxidative metabolism .
What are structurally analogous compounds, and how do their activities compare?
Level : Basic
Methodological Answer :
| Compound | Key Structural Differences | Bioactivity |
|---|---|---|
| Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-pyrroloquinoxaline-3-carboxylate | Ethyl ester instead of carboxamide; 3,5-dimethoxy substituent | Anticancer (IC50 = 1.2 µM in MCF-7) |
| Methyl 2-amino-1-(3,5-dichlorophenyl)-pyrroloquinoxaline-3-carboxylate | Dichlorophenyl group; methyl ester | Neuroprotective (75% Aβ inhibition at 10 µM) |
| Ethyl 2-amino-1-(1-naphthyl)-pyrroloquinoxaline-3-carboxylate | Naphthyl substituent | Enhanced DNA intercalation (Kd = 0.8 nM) |
Which analytical techniques are essential for characterizing this compound?
Level : Basic
Methodological Answer :
- NMR : 1H/13C NMR to confirm substituent positions (e.g., δ 7.2–8.1 ppm for quinoxaline protons) .
- HPLC-MS : Purity assessment (>95%) and molecular ion validation (e.g., m/z 525.2 [M+H]+) .
- XRD : Space group determination (e.g., P212121 for orthorhombic systems) and hydrogen-bonding network analysis .
How can reaction scalability be achieved without compromising yield?
Level : Advanced
Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces intermediate degradation. For example, microreactors enable precise temperature control during cyclization steps .
- Catalyst Recycling : Immobilize Pd/C or Cu nanoparticles on silica gel to reduce costs in cross-coupling steps .
- DoE (Design of Experiments) : Use factorial designs to optimize solvent ratios, temperatures, and catalyst loadings .
What in vivo models are suitable for evaluating its neuroprotective effects?
Level : Advanced
Methodological Answer :
- Transgenic Mice (e.g., APP/PS1) : Test Aβ plaque reduction in Alzheimer’s models. Dose at 10 mg/kg/day for 4 weeks .
- MPTP-Induced Parkinson’s Model : Measure dopamine levels via HPLC-ECD after 14-day treatment .
- BBB Permeability : Use in situ brain perfusion to quantify uptake (e.g., logBB > -1.0 indicates CNS penetration) .
How should stability studies be designed for long-term storage?
Level : Basic
Methodological Answer :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC (e.g., <5% degradation acceptable) .
- Light Sensitivity : Store in amber vials under argon; UV-Vis spectra (λmax 320 nm) track photolytic changes .
- Cryopreservation : Lyophilize with trehalose (1:1 w/w) for -80°C storage; reconstitute in DMSO for bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
